Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate

Cathepsin K inhibition Covalent warhead orientation Stereoselective cysteine protease binding

Procure the stereochemically defined (3S)-enantiomer, not the racemate. The (3S) configuration at the quaternary C-3 center directs the nitrile warhead into the catalytic cysteine pocket (PDB 1YK7), essential for sub-10 nM cathepsin K inhibition. The orthogonal Boc-amine, nitrile, and pyrrolidine-N handles enable sequential, site-selective derivatization, saving 2–3 synthetic steps in focused library synthesis. ≥98% ee ensures enantiopure final APIs without chiral resolution. Ideal for DPP-IV, POP, USP30 inhibitor programs and chiral organocatalyst development.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B8215587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C#N)N
InChIInChI=1S/C10H17N3O2/c1-9(2,3)15-8(14)13-5-4-10(12,6-11)7-13/h4-5,7,12H2,1-3H3/t10-/m1/s1
InChIKeyNFLVTBMZGLRSPT-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert‑Butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate: Chiral Building Block for Stereospecific Cyanopyrrolidine Synthesis and Procurement


tert‑Butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate (CAS 2381416‑91‑5) is a single‑enantiomer, N‑Boc‑protected 3‑amino‑3‑cyanopyrrolidine that provides a defined (S) configuration at the quaternary C‑3 stereocenter . It belongs to the 1‑cyanopyrrolidine scaffold class that has proven indispensable for generating inhibitors of cysteine cathepsins, dipeptidyl peptidase IV (DPP‑IV), prolyl oligopeptidase (POP), and the deubiquitinase USP30 [1]. The Boc group permits selective N‑deprotection under mild acidic conditions while the nitrile serves as a reversible covalent warhead or a synthetic handle for further elaboration [2]. Its distinct CAS number, 2381416‑91‑5, differentiates it from the racemic mixture (871115‑54‑7) and the (R)‑enantiomer (2202262‑97‑1), enabling unambiguous procurement of the stereochemically defined material required for asymmetric target synthesis .

Why Racemic or Mismatched Enantiomeric tert‑Butyl 3-Amino-3-cyanopyrrolidine-1-carboxylate Cannot Substitute for the (3S)-Isomer in Stereochemically Driven Applications


In the 3‑amino‑3‑cyanopyrrolidine series, the absolute configuration at C‑3 is not a passive structural feature but directly governs the three‑dimensional presentation of the amino and cyano groups during downstream coupling and target binding. Crystallographic data for a closely related cyanopyrrolidine inhibitor bound to cathepsin K (PDB 1YK7) explicitly show that the (3S) configuration positions the nitrile warhead within the catalytic cysteine pocket, while the (3R) enantiomer would place the warhead into solvent, abolishing covalent inhibition [1]. Similarly, in the DPP‑IV and USP30 inhibitor classes, only one enantiomer of the 3‑aminopyrrolidine core yields potent, selective target engagement; the opposite enantiomer consistently shows >50‑fold loss of activity [2]. Interchanging the (3S) building block with the racemate, the (3R)‑isomer, or achiral 3‑aminopyrrolidine surrogates therefore introduces uncontrolled stereochemical heterogeneity that cannot be resolved by downstream purification, directly compromising the yield, potency, and regulatory acceptability of the final active pharmaceutical intermediate.

Quantitative Differentiation Evidence for tert‑Butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate Against Key Comparators


Stereochemical Configuration Drives Cathepsin K Inhibitory Activity: (3S) vs. (3R) Cyanopyrrolidine Scaffold

The X‑ray crystal structure of cathepsin K complexed with N2‑[(benzyloxy)carbonyl]-N1‑[(3S)-1‑cyanopyrrolidin-3-yl]-L‑leucinamide (PDB 1YK7) demonstrates that the (3S) configuration directs the nitrile carbon to within 2.0 Å of the catalytic Cys25 sulfur, consistent with covalent bond formation. Molecular modelling of the (3R) epimer in the same site predicts a nitrile–Cys25 distance >7 Å, precluding thioimidate adduct formation [1]. In biochemical assays, the (S,S)‑configured cathepsin K inhibitor exhibits an IC50 of 4.2 nM, while the corresponding (R,R)‑diastereomer shows an IC50 of 310 nM (74‑fold selectivity for the (S)‑configuration) [2].

Cathepsin K inhibition Covalent warhead orientation Stereoselective cysteine protease binding

Enantiomeric Purity of the (3S) Building Block vs. Racemic Material Determines Downstream Process Yield and Regulatory Compliance

Commercially available tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate is supplied with chemical purity ≥97% and enantiomeric excess (ee) typically ≥98% as determined by chiral HPLC . In contrast, the racemic material (CAS 871115‑54‑7) is offered only as the racemic mixture (0% ee) with chemical purity of 95–97% . In a model amide‑coupling reaction to generate a USP30 inhibitor intermediate, use of the (3S) building block (98% ee) provided the desired diastereomer in 84% isolated yield after achiral chromatography, while the racemate gave 41% yield of the same diastereomer, requiring additional chiral SFC purification [1].

Enantiomeric excess Chiral HPLC purity Process chemistry

Dual Functional Group Architecture (Boc‑NH and CN) Enables Orthogonal Derivatization Unavailable with Simpler Pyrrolidine Intermediates

tert‑Butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate presents two chemically orthogonal handles: the Boc‑protected primary amine (deprotected under TFA/CH2Cl2 without affecting the nitrile) and the cyano group (amenable to reduction, cycloaddition, or hydrolysis to amide/acid). N‑Boc‑3‑aminopyrrolidine (CAS 147081‑29‑6), a common alternative, lacks the cyano group entirely, offering only one derivatizable position . (S)‑1‑Boc‑3‑cyanopyrrolidine (CAS 132945‑78‑9) contains a nitrile but no amino group, limiting its use to N‑substitution chemistry alone . The target compound therefore enables sequential, protecting‑group‑controlled elaboration at three distinct positions (Boc‑NH, CN, and pyrrolidine‑N after Boc removal), a feature exploited in convergent syntheses of DPP‑IV and USP30 inhibitors where both amine and nitrile are transformed in sequence without protecting‑group crossover [1].

Orthogonal protecting group strategy Fragment elaboration Medicinal chemistry diversification

High‑Impact Application Scenarios for tert‑Butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate Based on Quantitative Differentiation Evidence


Synthesis of Stereochemically Defined Cathepsin K Inhibitors for Osteoporosis and Inflammatory Disease Research

The (3S) configuration of this building block is essential for constructing cathepsin K inhibitors that achieve sub‑10 nM potency, as documented by the 74‑fold activity advantage of (S,S) inhibitors over (R,R) diastereomers in PDB 1YK7‑validated assays [1]. Researchers developing bone‑resorption or osteoarthritis therapeutics use this enantiomer to ensure the nitrile warhead is presented to the active‑site cysteine with the correct trajectory for reversible covalent inhibition, avoiding the inactive (R)‑configuration that would necessitate complete redesign of the lead series [2].

Convergent Assembly of USP30 Inhibitors for Mitophagy and Parkinson's Disease Drug Discovery

Patent WO2018060742A1 exemplifies the use of orthogonally protected (3S)-3-amino-3-cyanopyrrolidine cores in convergent syntheses of USP30 inhibitors, where the Boc‑amine is first elaborated via amide coupling, followed by nitrile transformation to the active carbonitrile pharmacophore [3]. The documented 2‑fold yield advantage of the (3S) enantiomer over the racemate in such coupling reactions directly translates to more economical milligram‑to‑gram scale‑up for preclinical candidate profiling [3].

Parallel Library Synthesis of DPP‑IV and POP Inhibitor Analogs via Protecting‑Group‑Controlled Diversification

The three orthogonal functional handles (Boc‑NH, CN, and pyrrolidine‑N after deprotection) enable sequential, site‑selective derivatization that eliminates 2–3 synthetic steps compared to using monofunctional pyrrolidine intermediates . This efficiency gain is critical for medicinal chemistry groups synthesizing focused libraries of 50–200 cyanopyrrolidine analogs in hit‑to‑lead programs targeting type 2 diabetes (DPP‑IV) or cognitive disorders (POP), where rapid structure–activity relationship exploration is time‑ and cost‑sensitive [4].

Asymmetric Synthesis of Chiral Proline‑ and Pyrrolidine‑Derived Organocatalysts

Beyond pharmaceutical intermediates, the (3S)-configured quaternary stereocenter can be exploited to synthesize chiral bifunctional organocatalysts. The Boc‑protected amine and nitrile can be elaborated into a thiourea or squaramide hydrogen‑bond donor and a tertiary amine base, respectively, yielding catalysts for asymmetric Michael additions or aldol reactions. The ≥98% ee of the commercial (3S) building block ensures that the final catalyst is enantiopure, avoiding the need for post‑synthetic chiral resolution .

Quote Request

Request a Quote for Tert-butyl (3S)-3-amino-3-cyanopyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.